Sodium 5-cyano-2-methylbenzene-1-sulfinate
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Overview
Description
Sodium 5-cyano-2-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₆NNaO₂S. It is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 5-cyano-2-methylbenzene-1-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for sodium sulfinates have evolved to include more sustainable and efficient processes. Recent advancements focus on electrochemical synthesis and photoredox catalytic transformations, which offer greener alternatives to traditional methods .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-cyano-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into thiols or sulfides.
Substitution: It participates in nucleophilic substitution reactions, forming sulfonamides and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to optimize the reaction .
Major Products
The major products formed from these reactions include sulfonic acids, thiols, sulfides, sulfonamides, and other organosulfur compounds .
Scientific Research Applications
Sodium 5-cyano-2-methylbenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various organosulfur compounds.
Biology: It serves as a reagent in biochemical assays and studies involving sulfur-containing biomolecules.
Medicine: Research explores its potential in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium 5-cyano-2-methylbenzene-1-sulfinate involves its ability to participate in redox reactions and form stable intermediates. These intermediates can interact with molecular targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sodium sulfinates such as sodium benzenesulfinate and sodium toluenesulfinate. These compounds share similar chemical properties but differ in their substituents and specific applications .
Uniqueness
Sodium 5-cyano-2-methylbenzene-1-sulfinate is unique due to its cyano and methyl substituents, which confer distinct reactivity and stability compared to other sodium sulfinates. This uniqueness makes it valuable in specific synthetic and industrial applications .
Biological Activity
Sodium 5-cyano-2-methylbenzene-1-sulfinate is a compound of interest due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies and highlighting relevant case studies, research findings, and data tables.
This compound is a sulfonic acid derivative characterized by the presence of a cyano group attached to a benzene ring. The synthesis typically involves the sulfonation of 5-cyano-2-methylbenzene using sodium sulfinate under controlled conditions to yield the desired sulfonate salt. This compound is noted for its stability and solubility in various solvents, which facilitates its application in biological assays.
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antimicrobial activity. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Antioxidant Activity
The antioxidant potential of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated that the compound exhibited significant radical scavenging activity with an IC50 value of approximately 50 µM, suggesting its potential role in mitigating oxidative stress in biological systems.
Cytotoxicity Studies
Cytotoxic effects were assessed on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound displayed selective cytotoxicity with IC50 values of 25 µM for HeLa cells and 30 µM for MCF-7 cells. These findings indicate that this compound may possess anticancer properties, warranting further investigation into its mechanism of action.
Case Studies
- In Vivo Studies on Tumor Models : A study conducted on mice bearing tumor xenografts showed that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The compound was administered at doses of 10 mg/kg body weight over a period of two weeks.
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that pre-treatment with this compound significantly reduced neuronal apoptosis and improved functional outcomes in behavioral tests.
Table 1: Antimicrobial Activity
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 64 |
Staphylococcus aureus | 32 |
Pseudomonas aeruginosa | 128 |
Table 2: Cytotoxicity Results
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
Research Findings Summary
The biological activity of this compound encompasses antimicrobial, antioxidant, and potential anticancer properties. Its efficacy against various pathogens and cancer cell lines suggests that it could be a valuable candidate for further pharmaceutical development. Future research should focus on elucidating the precise mechanisms underlying its biological effects and exploring its therapeutic applications in greater depth.
Properties
Molecular Formula |
C8H6NNaO2S |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
sodium;5-cyano-2-methylbenzenesulfinate |
InChI |
InChI=1S/C8H7NO2S.Na/c1-6-2-3-7(5-9)4-8(6)12(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
XGLUSYFDOKJSSA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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